molecular formula C11H13ClO3 B8161787 3-Chloro-5-isobutoxybenzoic acid

3-Chloro-5-isobutoxybenzoic acid

Cat. No.: B8161787
M. Wt: 228.67 g/mol
InChI Key: DZHDIFSAVGPUJS-UHFFFAOYSA-N
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Description

3-Chloro-5-isobutoxybenzoic acid is an organic compound with the molecular formula C11H13ClO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the third position and an isobutoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-isobutoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzoic acid.

    Etherification: The 3-chlorobenzoic acid undergoes etherification with isobutyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-isobutoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates can be used.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

    Reduction: Lithium aluminum hydride or borane.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 3-amino-5-isobutoxybenzoic acid or 3-thio-5-isobutoxybenzoic acid can be formed.

    Esters: Various esters of this compound.

    Alcohols: Reduction of the carboxylic acid group yields the corresponding alcohol.

Scientific Research Applications

3-Chloro-5-isobutoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-isobutoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the chlorine and isobutoxy groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    3-Chloro-5-methylbenzoic acid: Similar structure but with a methyl group instead of an isobutoxy group.

    3-Chloro-5-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of an isobutoxy group.

    3-Chloro-5-propoxybenzoic acid: Similar structure but with a propoxy group instead of an isobutoxy group.

Uniqueness: 3-Chloro-5-isobutoxybenzoic acid is unique due to the presence of the isobutoxy group, which can impart different physical and chemical properties compared to its analogs. This uniqueness can be exploited in designing molecules with specific characteristics for various applications.

Properties

IUPAC Name

3-chloro-5-(2-methylpropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHDIFSAVGPUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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